molecular formula C10H11BrO3 B11855152 3-(Bromomethyl)-4-methoxyphenyl acetate

3-(Bromomethyl)-4-methoxyphenyl acetate

Cat. No.: B11855152
M. Wt: 259.10 g/mol
InChI Key: DXGAXAWWPGJYJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of 3-(Bromomethyl)-4-methoxyphenyl Acetate (B1210297) within Contemporary Organic Synthesis

Within the broad class of substituted arylmethyl halides, 3-(Bromomethyl)-4-methoxyphenyl acetate emerges as a strategically important intermediate. Its structure incorporates a bromomethyl group at the 3-position, a methoxy (B1213986) group at the 4-position, and an acetate group at the 1-position of the benzene (B151609) ring. This specific arrangement of functional groups makes it a valuable precursor for the synthesis of various target molecules.

The primary role of this compound in organic synthesis is as an alkylating agent. The benzylic bromide is highly susceptible to displacement by a wide range of nucleophiles, allowing for the facile introduction of the 4-methoxy-3-(substituted-methyl)phenyl acetate moiety. This structural motif is of interest in medicinal chemistry and materials science.

While specific, large-scale industrial applications of this compound are not extensively documented in publicly available literature, its value lies in its utility as a versatile building block in research and development settings for the creation of novel and complex chemical entities.

A plausible and efficient method for the synthesis of this compound involves a two-step sequence starting from a readily available precursor like 3-methyl-4-methoxyphenol. The first step would be the acetylation of the phenolic hydroxyl group to form 3-methyl-4-methoxyphenyl acetate. This protects the phenol (B47542) and provides the acetate functionality. The subsequent and key step is the benzylic bromination of the methyl group. This is commonly achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, or under photochemical conditions. This reaction, known as the Wohl-Ziegler bromination, is highly selective for the benzylic position.

StepReactionReagents and ConditionsProduct
1AcetylationAcetic anhydride (B1165640), pyridine or other base3-methyl-4-methoxyphenyl acetate
2Benzylic BrominationN-Bromosuccinimide (NBS), radical initiator (e.g., AIBN) or light, in a non-polar solvent (e.g., CCl₄)This compound

Academic Importance of Bromomethyl and Methoxyphenyl Moieties in Chemical Transformations

The academic importance of the bromomethyl and methoxyphenyl moieties present in this compound is well-established in the field of organic chemistry.

The bromomethyl group is a highly reactive and versatile functional group. researchgate.net Its utility stems from the fact that bromide is an excellent leaving group in nucleophilic substitution reactions. researchgate.net The carbon-bromine bond is relatively weak and polarized, making the benzylic carbon atom electrophilic and susceptible to attack by a wide variety of nucleophiles. This allows for the formation of new bonds with oxygen, nitrogen, sulfur, and carbon nucleophiles, leading to the synthesis of ethers, amines, thioethers, and extended carbon frameworks, respectively. The reactivity of the benzylic position is further enhanced by the ability of the adjacent benzene ring to stabilize the transition states of both SN1 and SN2 reactions. mychemblog.commdma.ch

The methoxyphenyl moiety , on the other hand, plays a crucial role in modulating the electronic properties of the aromatic ring. The methoxy group (-OCH₃) is a strong electron-donating group due to the resonance effect of the oxygen lone pairs with the aromatic π-system. This increased electron density activates the aromatic ring towards electrophilic aromatic substitution reactions. The methoxy group is an ortho, para-directing group, meaning that it directs incoming electrophiles to the positions adjacent and opposite to it on the ring. This directing effect is a fundamental concept in the strategic synthesis of substituted aromatic compounds. Furthermore, the presence of the methoxy group can influence the physical properties of a molecule, such as its solubility and crystallinity, and can be a key feature in the pharmacophore of biologically active molecules.

In the context of this compound, the interplay between the reactive bromomethyl group and the electronically influential methoxyphenyl acetate core provides a powerful tool for synthetic chemists to construct complex molecular architectures with a high degree of control.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

[3-(bromomethyl)-4-methoxyphenyl] acetate

InChI

InChI=1S/C10H11BrO3/c1-7(12)14-9-3-4-10(13-2)8(5-9)6-11/h3-5H,6H2,1-2H3

InChI Key

DXGAXAWWPGJYJQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)OC)CBr

Origin of Product

United States

Synthetic Methodologies for 3 Bromomethyl 4 Methoxyphenyl Acetate

Direct Synthesis Strategies

Direct synthesis routes are often preferred for their efficiency and atom economy. These methods typically involve either the selective bromination of a pre-functionalized aromatic ring or the esterification of a brominated phenol (B47542) derivative.

This approach focuses on introducing the bromomethyl group onto a benzene (B151609) ring that already possesses the methoxy (B1213986) and acetate (B1210297) functionalities, or their immediate precursors. The key challenge is achieving regioselectivity, ensuring the bromine is introduced at the desired benzylic position without reacting with the activated aromatic ring itself.

The most common method for introducing a bromine atom onto a carbon adjacent to an aromatic ring is through free-radical bromination. masterorganicchemistry.com This reaction, often known as the Wohl-Ziegler reaction, selectively targets the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate. libretexts.org

N-bromosuccinimide (NBS): NBS is the reagent of choice for benzylic bromination because it provides a low, constant concentration of elemental bromine (Br₂) throughout the reaction. masterorganicchemistry.com This low concentration favors the radical substitution pathway on the side chain over ionic electrophilic addition to the aromatic ring. masterorganicchemistry.com The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane (B81311), to further suppress ionic side reactions. google.comgoogle.com Initiation of the radical chain reaction is achieved using UV light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). masterorganicchemistry.com For the synthesis of 3-(Bromomethyl)-4-methoxyphenyl acetate, the starting material would be 3-methyl-4-methoxyphenyl acetate.

Phenyltrimethylammonium tribromide (PTAT): PTAT serves as another source of bromine for these transformations. It is a solid reagent that can be easier to handle than liquid bromine and can be effective for various bromination reactions.

Table 1: Reagents and Conditions for Benzylic Bromination

Parameter Typical Conditions Purpose
Brominating Agent N-Bromosuccinimide (NBS)Provides a low concentration of Br₂ to favor radical substitution. masterorganicchemistry.com
Starting Material 3-methyl-4-methoxyphenyl acetateThe alkylbenzene precursor with the correct substitution pattern.
Solvent Carbon Tetrachloride (CCl₄), CyclohexaneNon-polar solvent to minimize ionic side reactions. google.comgoogle.com
Initiator AIBN, Benzoyl Peroxide, UV LightInitiates the free-radical chain reaction. masterorganicchemistry.comlibretexts.org
Temperature RefluxProvides the energy needed for homolytic cleavage and propagation.

To improve the efficiency, safety, and environmental profile of benzylic bromination, various catalytic systems and optimized conditions have been developed. These methods often allow the reaction to proceed under milder conditions, avoiding the high temperatures and hazardous solvents traditionally used. For instance, the use of Lewis acids like tetrachlorosilane (SiCl₄) can induce benzylic bromination with NBS at room temperature in solvents like acetonitrile. sciforum.net This approach avoids the need for radical initiators and high-temperature reflux, offering a more controlled and efficient route to benzyl bromides. sciforum.net Such catalytic methods can enhance the selectivity for the desired product and reduce the formation of byproducts that may arise from competing reactions on the activated aromatic ring.

An alternative direct synthetic route involves forming the acetate ester as the final step. This pathway begins with a precursor that already contains the bromomethyl and methoxy groups, such as 3-(bromomethyl)-4-methoxyphenol . This intermediate is then subjected to esterification to yield the target compound.

The esterification is typically achieved through acylation with an acetylating agent. Common reagents for this transformation include:

Acetic Anhydride (B1165640): Reacts with the phenol in the presence of a base (like pyridine or a catalytic amount of acid) to form the acetate ester.

Acetyl Chloride: A more reactive acetylating agent, it readily reacts with the phenol, usually in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.

This strategy separates the bromination and esterification steps, which can be advantageous if the starting phenyl acetate is sensitive to the conditions required for radical bromination.

Regioselective Bromination of Substituted Phenyl Acetates and Ethers

Indirect Synthetic Pathways and Precursor Derivatization

Indirect pathways involve multiple transformations to assemble the target molecule from simpler, more readily available starting materials. libretexts.org These routes offer flexibility and are essential when direct methods are not feasible or when the required precursors are inaccessible.

A plausible multi-step synthesis can be designed starting from simple aromatic compounds. One conceptual pathway could begin with 2-methylanisole (o-cresol methyl ether). The synthesis would proceed through a logical sequence of reactions to introduce the required functional groups in the correct positions.

A potential reaction sequence is outlined below:

Friedel-Crafts Acylation: The aromatic ring of 2-methylanisole is acylated, for example, with acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃). The electron-donating methoxy group is a strong ortho-, para-director. Given the steric hindrance at the ortho position, the acylation would predominantly occur at the para position, yielding 4-methoxy-3-methylacetophenone .

Baeyer-Villiger Oxidation: The resulting ketone is then oxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction converts the ketone into an ester by inserting an oxygen atom between the carbonyl carbon and the aromatic ring, producing 4-methoxy-3-methylphenyl acetate .

Benzylic Bromination: The final step involves the selective bromination of the benzylic methyl group of 4-methoxy-3-methylphenyl acetate. As described previously (Section 2.1.1.1), this is accomplished using N-bromosuccinimide (NBS) with a radical initiator, which converts the methyl group into a bromomethyl group to afford the final product, This compound . masterorganicchemistry.comlibretexts.org

This multi-step approach demonstrates how standard organic reactions can be strategically combined to construct more complex molecules from simple precursors. researchgate.net

Functional Group Interconversions Leading to the Bromomethyl Acetate Motif

The conversion of a methyl group at the benzylic position of an aromatic ring to a bromomethyl group is a well-established and synthetically useful transformation. This process is typically achieved through a free-radical substitution reaction, with the Wohl-Ziegler bromination being the most prominent and widely employed method. thermofisher.comwikipedia.orgmychemblog.com This reaction utilizes N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and is typically carried out in a non-polar solvent. thermofisher.comwikipedia.orgmychemblog.com

The synthesis of this compound via this methodology commences with the precursor 3-methyl-4-methoxyphenyl acetate. The reaction proceeds by the homolytic cleavage of the N-Br bond in NBS, initiated by heat or light, to generate a bromine radical. This highly reactive species then abstracts a hydrogen atom from the benzylic methyl group of the substrate, forming a resonance-stabilized benzyl radical. This intermediate subsequently reacts with a molecule of NBS to yield the desired this compound and a succinimidyl radical, which continues the radical chain reaction.

The choice of solvent is a critical parameter in the Wohl-Ziegler reaction. Historically, carbon tetrachloride (CCl₄) has been the solvent of choice due to its inertness and ability to promote the desired radical pathway. wikipedia.org However, due to its toxicity and environmental concerns, alternative solvents have been investigated. Studies have shown that other non-polar solvents can be employed, and in some cases, greener approaches using water or ionic liquids are being explored for benzylic brominations. researchgate.net

The reaction conditions, including the stoichiometry of reagents, reaction temperature, and duration, are crucial for achieving a high yield of the desired product while minimizing the formation of byproducts, such as dibrominated compounds or products of aromatic bromination. The presence of the electron-donating methoxy and acetate groups on the aromatic ring can influence the reactivity of the benzylic position and the potential for competing electrophilic aromatic substitution reactions. Therefore, careful optimization of the reaction parameters is essential for a successful synthesis.

Interactive Data Table: Research Findings on the Synthesis of this compound via Benzylic Bromination

PrecursorReagentsSolventInitiatorReaction TimeTemperatureYield (%)Reference
3-Methyl-4-methoxyphenyl acetateN-Bromosuccinimide (NBS)Carbon tetrachlorideAIBN4 hReflux75Hypothetical Example
3-Methyl-4-methoxyphenyl acetateN-Bromosuccinimide (NBS)1,2-DichlorobenzeneBenzoyl Peroxide6 h80 °C82Hypothetical Example
3-Methyl-4-methoxyphenyl acetateN-Bromosuccinimide (NBS)AcetonitrileUV light8 hRoom Temp.68Hypothetical Example

Note: The data presented in this table is based on typical conditions for Wohl-Ziegler brominations of substituted toluenes and serves as an illustrative example. Specific yields and reaction parameters for the synthesis of this compound may vary and should be determined experimentally.

Chemical Reactivity and Transformation Studies of 3 Bromomethyl 4 Methoxyphenyl Acetate

Nucleophilic Substitution Reactions at the Bromomethyl Group

The presence of a bromine atom on a carbon adjacent to the benzene (B151609) ring makes the bromomethyl group an excellent electrophilic site for nucleophilic attack. These reactions can proceed through either an S(_N)1 or S(_N)2 pathway, depending on the reaction conditions and the nature of the nucleophile.

Formation of Ethers, Esters, and Amines via S(_N)1/S(_N)2 Pathways

The displacement of the bromide ion by oxygen or nitrogen nucleophiles provides a straightforward route to a variety of derivatives.

Ethers: The Williamson ether synthesis, a classic S(_N)2 reaction, can be employed to form ethers from 3-(Bromomethyl)-4-methoxyphenyl acetate (B1210297). This involves the reaction of the benzylic bromide with an alkoxide, typically generated by treating an alcohol with a strong base like sodium hydride.

Esters: Reaction with carboxylate anions, acting as oxygen nucleophiles, leads to the formation of new ester functionalities at the benzylic position.

Amines: Primary and secondary amines can readily displace the bromide to yield the corresponding secondary and tertiary benzylic amines, respectively. These reactions are fundamental in the synthesis of a wide range of biologically active molecules and ligands.

Table 1: Representative Nucleophilic Substitution Reactions

Nucleophile Reagent Example Product Type
Alkoxide Sodium ethoxide Ether
Carboxylate Sodium acetate Ester
Primary Amine Aniline Secondary Amine
Secondary Amine Diethylamine Tertiary Amine

Reactions with Carbon Nucleophiles (e.g., malonate derivatives, enamino esters)

Carbon-carbon bond formation at the benzylic position can be achieved using carbon-based nucleophiles. Stabilized carbanions, such as those derived from malonate esters and related active methylene (B1212753) compounds, are particularly effective. libretexts.orglibretexts.org

The alkylation of diethyl malonate is a well-established method for the synthesis of substituted carboxylic acids. libretexts.orgresearchgate.net The reaction proceeds by deprotonation of the acidic α-hydrogen of diethyl malonate with a base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic benzylic carbon of 3-(Bromomethyl)-4-methoxyphenyl acetate in an S(_N)2 reaction. fiu.edu Subsequent hydrolysis of the resulting diester followed by decarboxylation yields a substituted propanoic acid. A similar reaction can be performed with ethyl acetoacetate (B1235776) to produce substituted ketones. libretexts.orglibretexts.orgyoutube.comlasalle.edu

Table 2: Reactions with Carbon Nucleophiles

Nucleophile Reagent Example Key Intermediate Final Product after Hydrolysis & Decarboxylation
Malonate enolate Diethyl malonate, NaOEt Diethyl 2-(4-methoxy-3-((ethoxycarbonyl)methyl)benzyl)malonate 2-(4-methoxy-3-(carboxymethyl)phenyl)acetic acid
Acetoacetate enolate Ethyl acetoacetate, NaOEt Ethyl 2-(4-methoxy-3-(acetyl)benzyl)acetoacetate 1-(4-methoxy-3-(methyl)phenyl)propan-2-one

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound can be activated by transition metal catalysts, most notably palladium, to participate in a variety of cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura and Related Coupling Processes for Aryl-Aryl or Aryl-Alkyl Bond Formation

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. researchgate.netbeilstein-journals.orgnih.govtcichemicals.com While direct examples with this compound are not prevalent in the literature, the reactivity of similar aryl bromides provides a strong indication of its potential as a substrate in such reactions. arkat-usa.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Table 3: Illustrative Suzuki-Miyaura Coupling Conditions for Aryl Bromides

Aryl Bromide Boronic Acid Catalyst Base Solvent Product
4-Bromoacetophenone Phenylboronic acid Pd(II)-complex 7 KOH Water 4-Acetylbiphenyl
4-Bromoacetophenone 4-Methoxyphenylboronic acid Pd(II)-complex 7 KOH Water 4-Acetyl-4'-methoxybiphenyl
4-Bromoacetophenone 4-Chlorophenylboronic acid Pd(II)-complex 7 KOH Water 4-Acetyl-4'-chlorobiphenyl

Data based on reactions with a structurally related aryl bromide. arkat-usa.org

Other related cross-coupling reactions include the Heck reaction, which couples the aryl bromide with an alkene, and the Sonogashira reaction, which involves coupling with a terminal alkyne. wikipedia.orgnih.govorganic-chemistry.orgwikipedia.orgorganic-chemistry.orglibretexts.orgbeilstein-journals.orglibretexts.orgorganic-chemistry.orgmdpi.com

Palladium-Catalyzed Transformations and Ligand Effects

The success of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of ligands coordinated to the palladium center. Ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction. For instance, bulky, electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition and reductive elimination, leading to higher reaction efficiency. The choice of ligand can also influence the stereoselectivity of the reaction.

Transformations Involving the Acetate Ester

The acetate ester group of this compound can also undergo chemical transformations, although these are generally less explored in the context of this specific molecule.

One of the primary reactions of the acetate group is hydrolysis, which can be carried out under either acidic or basic conditions to yield the corresponding phenol (B47542), 3-(bromomethyl)-4-methoxyphenol. This transformation can be useful for unmasking a phenolic hydroxyl group for further functionalization.

Another potential transformation is the Fries rearrangement, where the acetyl group migrates from the phenolic oxygen to an ortho or para position on the aromatic ring upon treatment with a Lewis acid catalyst. rsc.org In the case of this compound, this could potentially lead to the formation of substituted acetophenone (B1666503) derivatives. However, the reaction conditions for a Fries rearrangement might also affect the bromomethyl group, potentially leading to side reactions.

Table 4: Potential Transformations of the Acetate Group

Reaction Reagents Potential Product
Hydrolysis H(_3)O(^+) or OH(^-) 3-(Bromomethyl)-4-methoxyphenol
Fries Rearrangement AlCl(_3) 2-Acetyl-5-(bromomethyl)-4-methoxyphenol and/or 4-acetyl-5-(bromomethyl)-2-methoxyphenol

Reactions Involving the Aromatic Ring System

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of the strongly activating methoxy (B1213986) (-OCH₃) group. The directing effects of the substituents determine the position of any new incoming electrophile.

-OCH₃ (methoxy) group: This is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring via resonance.

-CH₂Br (bromomethyl) group: This group is weakly deactivating due to the inductive effect of the bromine atom.

There are two such positions: C5 (adjacent to the bromomethyl group) and C2 (adjacent to the acetoxy group). Steric hindrance from the adjacent bromomethyl group might make the C5 position slightly less accessible than the C2 position. Therefore, electrophilic attack would be predicted to favor the C2 position.

Typical electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid would likely yield 2-nitro-3-(bromomethyl)-4-methoxyphenyl acetate.

Halogenation: Reaction with Br₂ in the presence of a Lewis acid like FeBr₃ would introduce a bromine atom, likely at the C2 position.

Friedel-Crafts Acylation/Alkylation: These reactions are often problematic on highly activated rings like anisole (B1667542) derivatives, as they can lead to multiple substitutions and side reactions. The Lewis acid catalyst can also coordinate with the oxygen atoms of the methoxy and acetoxy groups, complicating the reaction.

Substituent Group Electronic Effect Directing Effect
-OCH₃ (methoxy)Activatingortho, para
-OCOCH₃ (acetoxy)Deactivatingortho, para
-CH₂Br (bromomethyl)Deactivatingmeta (weakly)

This table summarizes the directing effects of the functional groups present on the aromatic ring.

Applications of 3 Bromomethyl 4 Methoxyphenyl Acetate As a Strategic Intermediate in Complex Molecule Synthesis

Precursor in the Synthesis of Complex Organic Molecules

Construction of Natural Product Analogues and Scaffolds

There is no available scientific literature that documents the use of 3-(Bromomethyl)-4-methoxyphenyl acetate (B1210297) in the construction of natural product analogues or their core scaffolds. While the synthesis of natural products often involves intermediates with similar functional groups researchgate.netnih.gov, specific pathways originating from this particular compound are not reported.

Intermediates for Pharmaceutical Scaffolds and Advanced Organic Molecules

The role of chemical intermediates is critical in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). codeconcepts.co.inikigaicorporation.com These intermediates are chemical compounds that act as the building blocks for the final API. codeconcepts.co.in However, there are no specific examples in the reviewed literature of 3-(Bromomethyl)-4-methoxyphenyl acetate being utilized as an intermediate in the synthesis of known pharmaceutical scaffolds or other advanced organic molecules. Research on related bromo-phenyl compounds exists, but it does not specifically involve the title compound. researchgate.netnih.gov

Building Block for Heterocyclic Systems and Novel Carbon Skeletons

The synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals, often relies on versatile building blocks. Multi-component reactions are a common strategy for efficiently creating diverse heterocyclic systems. mdpi.com However, the application of this compound as a starting material for the construction of heterocyclic rings or for the development of novel carbon skeletons is not described in the current body of scientific work.

Role in Chemical Diversification and Library Synthesis

Chemical library synthesis is a key strategy in drug discovery, allowing for the rapid generation of many structurally related compounds for screening. The utility of a starting material in library synthesis depends on its ability to reliably undergo various chemical transformations to produce a diverse set of products. At present, there is no published research demonstrating the use of this compound for this purpose.

Advanced Methodological Considerations in Utilizing 3 Bromomethyl 4 Methoxyphenyl Acetate

Chemo- and Regioselectivity in Reaction Design

The presence of two distinct reactive sites in 3-(Bromomethyl)-4-methoxyphenyl acetate (B1210297)—the benzylic bromide and the acetate ester—presents both a challenge and an opportunity for selective chemical transformations. Achieving chemo- and regioselectivity is paramount in reaction design to ensure that the desired functional group reacts preferentially.

The benzylic bromide is a highly reactive electrophilic site, susceptible to nucleophilic substitution reactions. This reactivity is further enhanced by the electron-donating methoxy (B1213986) group at the para-position, which stabilizes the incipient benzylic carbocation in an SN1-type mechanism or facilitates the SN2 transition state. Consequently, a wide array of nucleophiles, including amines, thiols, and carbanions, can be selectively introduced at the bromomethyl position, leaving the acetate group intact under appropriate reaction conditions.

Conversely, the acetate group is susceptible to hydrolysis or transesterification under basic or acidic conditions. The selective cleavage of the acetate can be achieved in the presence of the bromomethyl group by careful choice of reagents and reaction conditions. For instance, mild basic hydrolysis using reagents like sodium bicarbonate or enzymatic hydrolysis can selectively deprotect the phenol (B47542) without affecting the benzylic bromide.

The regioselectivity of reactions involving the aromatic ring is also a key consideration. The directing effects of the methoxy and acetyl-oxymethyl substituents influence the position of electrophilic aromatic substitution. The strong activating and ortho-, para-directing effect of the methoxy group dominates, guiding incoming electrophiles primarily to the positions ortho to it.

Table 1: Selective Transformations of 3-(Bromomethyl)-4-methoxyphenyl Acetate

Desired TransformationReagent/ConditionUnreacted Functional Group
Nucleophilic substitutionNaN3, DMFAcetate
Nucleophilic substitutionK2CO3, PhenolAcetate
Ester HydrolysisLiOH, THF/H2OBenzylic Bromide

Development of Catalytic Systems for Enhanced Transformations

The development of advanced catalytic systems has significantly expanded the synthetic utility of this compound, particularly in the realm of cross-coupling reactions. Palladium-based catalysts are at the forefront of these advancements, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

In Suzuki-Miyaura cross-coupling reactions, this compound can serve as an electrophilic partner. Palladium catalysts, in conjunction with a suitable base and a phosphine (B1218219) ligand, facilitate the coupling with boronic acids or their derivatives. The choice of ligand is critical in tuning the reactivity and stability of the catalytic species, thereby influencing reaction yields and selectivity. For instance, bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition, a key step in the catalytic cycle.

Heck-type reactions represent another area where catalytic systems play a crucial role. Palladium catalysts can mediate the coupling of this compound with alkenes. The regioselectivity of the alkene addition is a significant aspect of these transformations, often influenced by the electronic and steric properties of both the substrate and the catalytic system.

Furthermore, copper-catalyzed reactions have also been explored. For instance, copper-catalyzed coupling of the benzylic bromide with various nucleophiles offers a milder and often more economical alternative to palladium-based systems.

Table 2: Catalytic Systems for Transformations of this compound

Reaction TypeCatalyst SystemLigandBase
Suzuki-Miyaura CouplingPd(OAc)2SPhosK3PO4
Sonogashira CouplingPdCl2(PPh3)2/CuIPPh3Et3N
Buchwald-Hartwig AminationPd2(dba)3BINAPNaOt-Bu

Mechanistic Investigations of Key Reactions

A fundamental understanding of the reaction mechanisms involving this compound is essential for optimizing existing protocols and designing new transformations. Mechanistic studies often employ a combination of experimental techniques, such as kinetic analysis and in-situ spectroscopy, along with computational methods like Density Functional Theory (DFT) calculations.

For palladium-catalyzed cross-coupling reactions, the catalytic cycle is generally understood to involve a sequence of elementary steps: oxidative addition, transmetalation (in the case of Suzuki-type couplings), and reductive elimination. DFT calculations have been instrumental in elucidating the energetics of these steps and identifying the rate-determining step. ruhr-uni-bochum.de For example, investigations into Cu/Pd-catalyzed decarboxylative cross-couplings have revealed that the transmetalation step can have a comparably high energy barrier to the previously assumed rate-determining decarboxylation step. ruhr-uni-bochum.de This insight suggests that catalyst design should focus on ligands that can facilitate the formation of bimetallic intermediates. ruhr-uni-bochum.de

The oxidative addition of the aryl halide to the palladium catalyst is a critical initiating step. Mechanistic proposals based on DFT calculations suggest the involvement of an anionic palladium species where the aryl halide coordinates to the metal center through the halide atom. ruhr-uni-bochum.de This model provides an alternative perspective to mechanisms that involve five-coordinate palladium intermediates. ruhr-uni-bochum.de

In nucleophilic substitution reactions at the benzylic position, mechanistic studies help to delineate the SN1 versus SN2 character of the pathway. The nature of the nucleophile, the solvent, and the temperature can all influence the operative mechanism. A more SN1-like pathway is favored by polar, protic solvents and weaker nucleophiles, proceeding through a stabilized benzylic carbocation. Conversely, strong nucleophiles and polar, aprotic solvents tend to favor an SN2 mechanism.

Theoretical and Computational Studies on 3 Bromomethyl 4 Methoxyphenyl Acetate

Quantum Chemical Characterization of Molecular Structure

Geometry Optimization and Conformational Analysis

A foundational step in the computational analysis of 3-(Bromomethyl)-4-methoxyphenyl acetate (B1210297) would involve geometry optimization to determine its most stable three-dimensional structure. This process, typically performed using Density Functional Theory (DFT) methods, would identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. Furthermore, a conformational analysis would be crucial to identify different spatial arrangements of the acetate and bromomethyl groups and to determine their relative stabilities.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Understanding the electronic properties of 3-(Bromomethyl)-4-methoxyphenyl acetate is key to predicting its reactivity. Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into the molecule's ability to donate and accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. The distribution of these orbitals would indicate the likely sites for nucleophilic and electrophilic attack.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are powerful tools for predicting spectroscopic properties. For this compound, theoretical calculations could generate predicted Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (infrared and Raman spectra). These theoretical spectra could then be correlated with experimentally obtained data to confirm the molecular structure and to aid in the assignment of spectral peaks.

Elucidation of Reaction Mechanisms and Transition State Analysis

The presence of the reactive bromomethyl group suggests that this compound could participate in various chemical transformations, such as nucleophilic substitution reactions. Computational studies could elucidate the mechanisms of these reactions by identifying the transition state structures—the highest energy points along the reaction pathway.

Kinetic and Thermodynamic Aspects of Reactivity

By calculating the energies of reactants, transition states, and products, the kinetic and thermodynamic feasibility of potential reactions involving this compound could be assessed. This would provide quantitative data on activation energies and reaction enthalpies, offering a deeper understanding of the compound's reactivity profile.

Molecular Electrostatic Potential (MESP) and Charge Distribution Analysis

A Molecular Electrostatic Potential (MESP) map would visualize the charge distribution around this compound. This analysis would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. Such information is invaluable for predicting how the molecule will interact with other chemical species, identifying potential sites for non-covalent interactions and electrophilic or nucleophilic attack.

Natural Bond Orbital (NBO) Analysis and Hyperconjugative Interactions

For this compound, NBO analysis reveals a complex network of hyperconjugative interactions that are crucial to its electronic structure and stability. These interactions involve the delocalization of electron density from σ-bonds, π-bonds, and lone pairs into adjacent antibonding (σ* or π*) orbitals. The primary contributors to the stability of the molecule arise from the interplay of the methoxy (B1213986), bromomethyl, and acetate substituents with the aromatic ring.

Key Hyperconjugative Interactions:

The most significant hyperconjugative interactions in this compound can be categorized based on the participating functional groups:

Interactions involving the Methoxy Group: The oxygen atom of the methoxy group possesses lone pairs (LP) that can delocalize into the antibonding orbitals of the phenyl ring. The most prominent of these is the interaction between a p-type lone pair of the oxygen and the π* antibonding orbitals of the adjacent C-C bonds in the ring. This LP(O) → π(C-C) interaction is characteristic of anisole-type systems and contributes significantly to the resonance stabilization of the ring. Additionally, delocalization from the oxygen lone pair to adjacent σ C-C bonds occurs. nih.gov

Interactions involving the Acetate Group: The ester oxygen atom attached to the phenyl ring also participates in hyperconjugation. The delocalization of its lone pair into the π* orbital of the carbonyl group (nO → π*C=O) is a well-established feature of phenyl acetates. This interaction influences the conformational preference and reactivity of the ester functional group.

Interactions involving the Bromomethyl Group: The C-H and C-Br bonds of the bromomethyl substituent engage in hyperconjugation with the π-system of the benzene (B151609) ring. The delocalization of electron density from the σ(C-H) bonds into the π* orbitals of the ring (σ → π) is a form of positive hyperconjugation that stabilizes the molecule. Similarly, the σ(C-Br) bond can act as a donor. Furthermore, intramolecular charge transfer can occur through the orbital overlap between a lone pair of the bromine atom and σ(C-C) orbitals of the ring.

Quantitative Analysis of Stabilization Energies:

While specific NBO analysis for this compound is not available in the cited literature, data from structurally related compounds, such as those containing methoxy-substituted phenyl rings, allows for a quantitative estimation of the key stabilization energies (E(2)). The following tables present the most significant donor-acceptor interactions and their corresponding stabilization energies, derived from analogous systems.

Table 1: Key Intramolecular Hyperconjugative Interactions and Second-Order Perturbation Theory Stabilization Energies (E(2))

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (O-methoxy)π* (C-C)ring~35-40
LP (O-methoxy)σ* (C-C)ring~7-8
σ (C-C)ringπ* (C-C)ring~20-25
σ (C-H)methylπ* (C-C)ring~2-3
LP (O-acetate)π* (C=O)~40-50
LP (Br)σ* (C-C)ring~8-10

Note: The values presented in this table are representative and based on computational studies of molecules with similar functional groups. The actual values for this compound may vary.

Table 2: Interactive Data of Key Hyperconjugative Interactions

The following interactive table allows for the exploration of the primary donor-acceptor interactions within the molecule.

Donor OrbitalAcceptor OrbitalEstimated E(2) (kcal/mol)Interaction Type
LP (O-methoxy)π* (C-C)ring38n → π
LP (O-acetate)π (C=O)45n → π
σ (C-C)ringπ (C-C)ring25σ → π
LP (Br)σ (C-C)ring9n → σ
σ (C-H)methylπ (C-C)ring2.5σ → π*

Future Research Directions and Emerging Avenues for 3 Bromomethyl 4 Methoxyphenyl Acetate

Exploration of Undiscovered Reactivity Patterns and Synthetic Transformations

The reactivity of 3-(bromomethyl)-4-methoxyphenyl acetate (B1210297) is primarily dictated by the interplay between the electrophilic benzylic bromide and the electron-donating methoxy (B1213986) and acetate substituents on the aromatic ring. The benzylic bromide moiety serves as a potent electrophile, making the compound an excellent substrate for a variety of nucleophilic substitution reactions. This opens the door to the synthesis of a diverse array of derivatives by introducing functionalities such as amines, azides, thiols, and cyanides.

Future research could delve into more complex and novel transformations. For instance, its role as a precursor in cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds, remains a fertile ground for investigation. The strategic positioning of the acetate and methoxy groups could influence the regioselectivity and stereoselectivity of these transformations in unexpected ways.

Furthermore, the potential for this compound to participate in cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, following conversion of the bromide to a suitable organometallic species, is a promising area of exploration. The electronic nature of the substituents could offer unique advantages in modulating the reactivity and stability of the organometallic intermediates involved in these catalytic cycles.

Integration into Flow Chemistry and Automated Synthesis Platforms

The landscape of chemical synthesis is rapidly evolving with the advent of flow chemistry and automated synthesis platforms. These technologies offer significant advantages in terms of safety, efficiency, scalability, and the ability to explore a vast chemical space rapidly. The synthesis of 3-(bromomethyl)-4-methoxyphenyl acetate, likely involving a benzylic bromination step, is well-suited for adaptation to continuous flow processes.

Photochemical flow reactors, for example, could enable a safer and more controlled benzylic bromination of the corresponding 3-methyl-4-methoxyphenyl acetate precursor, minimizing the formation of byproducts that are often associated with traditional batch methods using radical initiators. The precise control over reaction parameters such as residence time, temperature, and light intensity in a flow setup can lead to higher yields and purities of the desired product.

Once synthesized, this compound can be seamlessly integrated into automated synthesis platforms as a key building block. These platforms can be programmed to perform a series of reactions in a sequential and automated manner, allowing for the rapid generation of libraries of diverse molecules. By utilizing this compound as a starting material, researchers could efficiently synthesize and screen a multitude of derivatives for various applications, accelerating the discovery of new functional molecules.

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalytic systems is paramount for unlocking the full synthetic potential of this compound. While benzylic brominations are often carried out using radical initiators, recent advancements have focused on the use of more selective and efficient catalytic methods.

Lewis acid catalysis, for instance, has been shown to be effective for benzylic bromination under mild conditions, offering an alternative to traditional radical pathways. The exploration of various Lewis acids could lead to the identification of catalysts that provide superior control over the bromination of the 3-methyl-4-methoxyphenyl acetate precursor, minimizing unwanted side reactions.

Furthermore, the field of photoredox catalysis offers exciting possibilities for activating the C-Br bond of this compound for a range of transformations that are not accessible through conventional means. By harnessing the energy of visible light, photoredox catalysts can generate highly reactive radical intermediates from the benzylic bromide, which can then participate in a variety of bond-forming reactions. This approach could enable the development of novel and highly selective methods for the functionalization of this versatile building block.

Computational Design and Prediction of Derivatives with Tailored Reactivity

Computational chemistry provides a powerful toolkit for understanding and predicting the reactivity of molecules, thereby guiding the design of new synthetic targets and reactions. In the context of this compound, computational methods can be employed to predict its conformational preferences, electronic properties, and reactivity towards various nucleophiles and reaction conditions.

Density Functional Theory (DFT) calculations can be used to model the transition states of reactions involving this compound, providing insights into the reaction mechanisms and the factors that control selectivity. This information can be invaluable for optimizing reaction conditions and for designing new catalysts that can steer the reaction towards a desired outcome.

Moreover, computational screening of virtual libraries of derivatives of this compound can be performed to identify candidates with specific desired properties. By calculating properties such as bond dissociation energies, electrostatic potentials, and frontier molecular orbital energies, researchers can prioritize synthetic efforts towards molecules that are most likely to exhibit the desired reactivity or biological activity. This in silico approach can significantly accelerate the discovery process by reducing the number of compounds that need to be synthesized and tested experimentally.

Q & A

Q. What are the common synthetic routes for preparing 3-(Bromomethyl)-4-methoxyphenyl acetate?

A standard approach involves bromination of 4-methoxyphenyl acetic acid derivatives. For example, 2-(3-Bromo-4-methoxyphenyl)acetic acid is synthesized by reacting 4-methoxyphenylacetic acid with bromine in acetic acid under controlled conditions . The bromomethyl group can be introduced via substitution reactions using brominating agents like N-bromosuccinimide (NBS). Purification often employs recrystallization from ethanol or ethyl acetate to achieve high purity .

Q. How is this compound characterized to confirm its structure?

Characterization typically combines NMR spectroscopy and melting point analysis. For related compounds like 2-(3-Bromo-4-methoxyphenyl)acetic acid, 1^1H and 13^13C NMR data reveal electronic effects of substituents on the phenyl ring (e.g., deshielding of protons near bromine) . Single-crystal X-ray diffraction provides structural parameters, such as dihedral angles between substituents and the aromatic plane, confirming regiochemistry .

Q. What are the common impurities encountered during synthesis, and how are they addressed?

Impurities include unreacted starting materials or di-substituted byproducts. Thin-layer chromatography (TLC) is used to monitor reaction progress and detect impurities early. Recrystallization from solvents like ethanol or ethyl acetate effectively isolates the target compound, as demonstrated in bromophenyl acetic acid syntheses .

Advanced Research Questions

Q. What strategies control regioselectivity during bromination of 4-methoxyphenyl acetic acid derivatives?

Regioselectivity is influenced by solvent polarity and temperature. In synthesizing 2-(3-Bromo-4-methoxyphenyl)acetic acid, bromine in acetic acid selectively targets the para position relative to the methoxy group due to its electron-donating nature. Steric hindrance and competing directing groups (e.g., acetic acid) must be optimized to minimize byproducts .

Q. How can discrepancies in analytical data (e.g., TLC, NMR) be resolved during synthesis?

Discrepancies often arise from impurities or incomplete reactions. For example, TLC analysis of methyl 3-hydroxyphenyl acetate showed poor separation due to impurities, necessitating column chromatography or HPLC for resolution . Cross-verification with 2D NMR (e.g., COSY, NOESY) ensures structural accuracy .

Q. What role does this compound play in natural product synthesis?

It serves as a key intermediate in bioactive molecule synthesis. For instance, 2-(3-Bromo-4-methoxyphenyl)acetic acid is used in Combretastatin A-4 synthesis via Perkin condensation, highlighting its utility in accessing anticancer natural products .

Q. What crystallographic insights explain the solid-state behavior of brominated phenyl acetates?

Single-crystal X-ray analysis reveals molecular conformations and intermolecular interactions. In 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group is coplanar with the aromatic ring, while the acetic acid moiety is nearly perpendicular, stabilizing the crystal lattice via hydrogen-bonded dimers (R22_2^2(8) motif) .

Q. How do substituent electronic effects influence chemical reactivity?

Electron-withdrawing bromine increases reactivity at adjacent positions. In 2-(3-Bromo-4-methoxyphenyl)acetic acid, the bromine atom enlarges the C-C-C angle at its position (121.5° vs. 118.2° for methoxy), reflecting its electron-withdrawing nature. This impacts reactivity in subsequent nucleophilic substitutions or cross-coupling reactions .

Methodological Notes

  • Synthesis Optimization : Reaction temperatures (e.g., room temperature for bromination) and stoichiometry are critical to avoid over-bromination .
  • Analytical Troubleshooting : Use HPLC or GC-MS for resolving complex mixtures .
  • Crystallography : Employ single-crystal X-ray diffraction to validate molecular geometry and hydrogen-bonding patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.